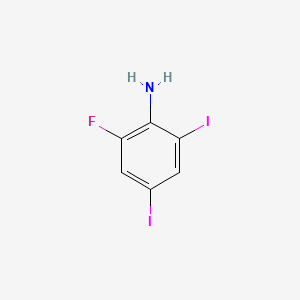

2-Fluoro-4,6-diiodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4,6-diiodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOIEYFUKOZCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700647 | |

| Record name | 2-Fluoro-4,6-diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301739-25-2 | |

| Record name | 2-Fluoro-4,6-diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Fluoro-4,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-Fluoro-4,6-diiodoaniline, a halogenated aromatic amine with potential applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Due to the limited availability of published data for this specific compound, this guide presents a proposed synthetic protocol based on established iodination methodologies for anilines, alongside available physical and chemical properties.

Compound Identification and Properties

This compound is a di-iodinated derivative of 2-fluoroaniline. The presence of two iodine atoms and a fluorine atom on the aniline ring imparts unique reactivity, making it a valuable intermediate for introducing these halogens into more complex molecular architectures.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2-Fluoro-4-iodoaniline (Precursor) |

| CAS Number | 1301739-25-2[1] | 29632-74-4 |

| Molecular Formula | C₆H₄FI₂N[2] | C₆H₅FIN[3] |

| Molecular Weight | 362.91 g/mol | 237.01 g/mol |

| Appearance | Not specified (likely a solid) | Off-white to brown powder/solid[4] |

| Melting Point | Data not available | 55-57 °C |

| Boiling Point | Data not available | 259 °C[4] |

| Solubility | Data not available | Insoluble in water[5] |

Proposed Synthesis of this compound

N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for anilines. The use of a slight excess of NIS in a suitable solvent is a common strategy to achieve poly-iodination.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard organic synthesis techniques for the iodination of anilines.

Materials:

-

2-Fluoroaniline (1.0 eq.)

-

N-Iodosuccinimide (NIS) (2.2 eq.)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Addition funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-fluoroaniline (1.0 eq.) and anhydrous acetonitrile. Stir the mixture at room temperature until the aniline is fully dissolved.

-

Addition of Iodinating Agent: In a separate flask, dissolve N-Iodosuccinimide (2.2 eq.) in a minimal amount of anhydrous acetonitrile. Add the NIS solution to the aniline solution dropwise over 15-30 minutes at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system to afford pure this compound.

Characterization of this compound

Comprehensive, experimentally verified characterization data for this compound is not widely available. The following table summarizes the expected and available data.

Table 2: Characterization Data

| Technique | Data for this compound | Data for 2-Fluoro-4-iodoaniline (Precursor) |

| ¹H NMR | Data not available | Available[4] |

| ¹³C NMR | Data not available | Available |

| ¹⁹F NMR | Data not available | Data not available |

| Mass Spectrometry (MS) | Expected [M]+ at m/z = 362.91 | [M]+ at m/z = 237.01[3] |

Experimental Workflows

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

2-Fluoroaniline: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

N-Iodosuccinimide (NIS): NIS is an irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Acetonitrile and ethyl acetate are flammable. All operations should be performed away from ignition sources.

-

Halogenated Compounds: The final product, this compound, as a polyhalogenated aromatic amine, should be handled with caution as its toxicological properties have not been extensively studied.

Conclusion

While a dedicated synthetic procedure and complete characterization data for this compound are not extensively documented in scientific literature, this guide provides a robust, proposed synthetic route based on well-established iodination chemistry. This compound holds potential as a valuable intermediate for the synthesis of complex molecules in various fields of chemical research and development. Researchers are advised to use the proposed protocol as a starting point and optimize the reaction conditions for their specific needs, ensuring all necessary safety precautions are taken. Further experimental work is required to fully characterize this compound and explore its synthetic utility.

References

- 1. 1301739-25-2|this compound|BLD Pharm [bldpharm.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 5. 2-Fluoro-4-iodoaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

"physical and chemical properties of 2-Fluoro-4,6-diiodoaniline"

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available technical information on 2-Fluoro-4,6-diiodoaniline. It is important to note that publicly accessible, peer-reviewed experimental data on the physical and chemical properties of this specific compound is limited. The information presented herein is primarily sourced from chemical supplier databases and extrapolated from related compounds.

Introduction

This compound is a halogenated aromatic amine. Its structure, featuring a fluorine atom and two iodine atoms on the aniline backbone, makes it a potentially valuable building block in medicinal chemistry and materials science. The strategic placement of these halogens offers multiple sites for further functionalization, enabling the synthesis of complex molecular architectures. This guide provides a summary of the known properties and a speculative synthesis protocol for this compound.

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not widely reported in scientific literature. The following table summarizes the available information, primarily from chemical suppliers.

| Property | Value | Source/Comment |

| CAS Number | 1301739-25-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄FI₂N | [1][3][4][5] |

| Molecular Weight | 362.91 g/mol | [3][4] |

| Appearance | Brown solid | [6] |

| Purity | Typically ≥95% | [3][4][6] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage | Store at 2-8°C, sealed in a dry, dark place | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the amino group and the halogen substituents on the aromatic ring.

-

Amino Group: The -NH₂ group is a strong activating group and a nucleophile, making the compound susceptible to reactions such as diazotization, acylation, and alkylation.

-

Iodine Atoms: The carbon-iodine bonds are the weakest among the carbon-halogen bonds, making them susceptible to various coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitution, and formation of organometallic reagents.

-

Fluorine Atom: The carbon-fluorine bond is strong and the fluorine atom has a strong electron-withdrawing inductive effect, influencing the overall reactivity and electronic properties of the molecule.

Experimental Protocols

A specific, experimentally validated protocol for the synthesis of this compound is not available in the searched literature. However, a plausible synthetic route can be proposed based on general methods for the iodination of anilines. The direct iodination of 2-fluoroaniline would likely be the most straightforward approach.

Proposed Synthesis of this compound

This proposed protocol is based on the known methods for the di- and tri-iodination of aniline derivatives. Caution: This is a hypothetical procedure and requires experimental validation for safety and efficacy.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoroaniline in a suitable solvent such as dichloromethane or ethanol.

-

Addition of Base: Add an aqueous solution of a mild base, such as sodium bicarbonate, to neutralize the hydrogen iodide formed during the reaction.

-

Iodination: Slowly add a solution of iodine (I₂) in the same solvent to the reaction mixture at room temperature. The reaction is expected to be an electrophilic aromatic substitution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound.

Spectroscopic Data

No publicly available NMR, IR, or Mass Spectrometry data for this compound were found. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Logical Relationships in Synthesis

The synthesis of halogenated anilines often involves a series of electrophilic aromatic substitution reactions. The following diagram illustrates the logical flow for the preparation of the target compound from a readily available starting material.

Caption: Logical workflow for the synthesis and purification.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry. However, a comprehensive understanding of its physical and chemical properties is hampered by the lack of published experimental data. The information provided in this guide is intended to serve as a starting point for researchers. It is strongly recommended that any use of this compound be preceded by a thorough experimental characterization of its properties and a careful validation of any synthetic procedures.

References

- 1. 1301739-25-2|this compound|BLD Pharm [bldpharm.com]

- 2. angenechemical.com [angenechemical.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. CAS:1301739-25-2, 2-氟-4,6-二碘苯胺-毕得医药 [bidepharm.com]

- 5. Benzenamine, 2-fluoro-4,6-diiodo- | CymitQuimica [cymitquimica.com]

- 6. image.pro.acmec-e.com [image.pro.acmec-e.com]

"2-Fluoro-4,6-diiodoaniline CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4,6-diiodoaniline, a halogenated aniline derivative of interest in synthetic organic chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and a theoretical synthetic pathway, adhering to stringent data presentation and visualization standards for a scientific audience.

Chemical Identity and Properties

This compound is a substituted aromatic amine containing one fluorine and two iodine atoms on the benzene ring. Its unique substitution pattern makes it a potentially valuable building block for the synthesis of complex molecules.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value |

| CAS Number | 1301739-25-2 |

| Molecular Formula | C₆H₄FI₂N |

| Molecular Weight | 362.91 g/mol |

| Appearance | Brown solid |

| Purity (typical) | 95% - 97% |

| Melting Point | Data not available in cited sources |

| Boiling Point | Data not available in cited sources |

| Solubility | Data not available in cited sources |

Molecular Structure

The molecular structure of this compound consists of an aniline core with a fluorine atom at the 2-position and iodine atoms at the 4- and 6-positions.

Caption: Molecular Structure of this compound.

Experimental Protocols: A Theoretical Synthetic Approach

Logical Workflow for the Synthesis of this compound

Caption: Theoretical workflow for the synthesis of this compound.

Detailed Theoretical Methodology

Objective: To synthesize this compound via the di-iodination of 2-fluoroaniline.

Materials:

-

2-Fluoroaniline

-

Iodine (I₂)

-

An oxidizing agent (e.g., nitric acid, hydrogen peroxide) or an iodine source such as N-iodosuccinimide (NIS)

-

A suitable solvent (e.g., acetic acid, dichloromethane)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoroaniline in a suitable solvent such as acetic acid.

-

Iodination: To the stirred solution, add a source of electrophilic iodine. This can be achieved by:

-

Adding molecular iodine (I₂) along with an oxidizing agent to generate the iodonium ion (I⁺) in situ.

-

Alternatively, using a milder iodinating agent like N-iodosuccinimide (NIS). The reaction mixture is then typically heated to facilitate the electrophilic substitution. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.

-

The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The mixture is then neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent like dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product, which may be a mixture of mono- and di-iodinated products, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound. Further purification can be achieved by recrystallization.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Disclaimer: This is a theoretical protocol and has not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals, and the reaction should be performed in a well-ventilated fume hood.

Spectroscopic Profiling of 2-Fluoro-4,6-diiodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-4,6-diiodoaniline, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document focuses on theoretically predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed, standardized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and the known effects of the substituent groups on the aniline scaffold.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.8 | Doublet of Doublets (dd) | 1H | Ar-H (H-5) |

| ~7.5 | Doublet of Doublets (dd) | 1H | Ar-H (H-3) |

| ~4.5 | Broad Singlet | 2H | -NH₂ |

Predicted in CDCl₃ at 400 MHz

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 (d, ¹JCF ≈ 240 Hz) | C-F (C-2) |

| ~145 | C-NH₂ (C-1) |

| ~140 | C-I (C-4) |

| ~130 | C-H (C-5) |

| ~120 (d, ²JCF ≈ 20 Hz) | C-H (C-3) |

| ~90 | C-I (C-6) |

Predicted in CDCl₃ at 100 MHz

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) |

| 1620 - 1580 | Strong | N-H Bending (scissoring) |

| 1550 - 1450 | Strong | C=C Aromatic Ring Stretch |

| 1300 - 1200 | Strong | C-N Stretch (aromatic amine) |

| 1250 - 1150 | Strong | C-F Stretch |

| 850 - 750 | Strong | C-H Bending (out-of-plane) |

| 600 - 500 | Medium | C-I Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 390.88 | High | [M]⁺ (Molecular Ion) |

| 263.98 | Medium | [M - I]⁺ |

| 137.08 | High | [M - 2I]⁺ |

| 127.00 | Medium | [I]⁺ |

Experimental Protocols

The following sections detail the standardized methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆) in a clean, dry NMR tube.[1]

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

2. Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer operating at a frequency of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR to ensure adequate signal dispersion.

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.

3. Data Processing:

-

The raw data (Free Induction Decay - FID) is processed using a Fourier transform.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (for solid sample):

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.[2]

-

-

Thin Film Method:

2. Data Acquisition:

-

Place the prepared sample (KBr pellet or thin film on a salt plate) in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

For a volatile or semi-volatile solid like this compound, direct insertion or gas chromatography (GC) can be used for sample introduction.

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This is a common technique for structural elucidation.

2. Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Data Interpretation:

-

The mass spectrum displays the relative abundance of ions at different m/z values.

-

The molecular ion peak ([M]⁺) provides the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule. For aromatic amines, common fragmentations include the loss of a hydrogen atom and HCN.[6] For iodoaromatics, the loss of the iodine atom is a characteristic fragmentation pathway.[7]

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure with atom numbering for NMR assignments.

Caption: Workflow for the comprehensive spectroscopic analysis.

References

- 1. NMR 溶劑 [sigmaaldrich.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Solubility and Stability of 2-Fluoro-4,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of 2-Fluoro-4,6-diiodoaniline, with a specific focus on its solubility in organic solvents and its chemical stability. Given the compound's role as a key intermediate in organic synthesis, particularly for active pharmaceutical ingredients (APIs), a thorough understanding of these parameters is critical for process optimization, formulation development, and ensuring material quality.

Introduction to this compound

This compound is a halogenated aromatic amine with the molecular formula C₆H₄FIN₂.[1] Its structure, featuring a fluorine atom and two iodine atoms on the aniline ring, provides unique chemical reactivity. The iodine atoms serve as excellent leaving groups for various cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative molecules, a desirable trait in drug design.[2]

Key Physicochemical Properties:

-

Molecular Weight: 237.01 g/mol [1]

-

Appearance: Solid, typically a crystalline powder

-

Melting Point: 55-57 °C

-

CAS Number: 29632-74-4[1]

Solubility Profile

Specific quantitative solubility data for this compound is not extensively available in public literature. However, based on the principles of "like dissolves like" and data from structurally similar halogenated anilines, a qualitative and predictive solubility profile can be established.[3] The large, hydrophobic benzene ring and heavy halogen atoms suggest poor solubility in aqueous solutions, while good solubility is expected in a range of common organic solvents.[3][4]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane | Soluble | The nonpolar aromatic core and halogens interact favorably with nonpolar solvents via London dispersion forces.[3] |

| Polar Aprotic | Acetone, THF, DMSO, DMF | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar C-I, C-F, and C-N bonds of the molecule.[3] |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The amine group (-NH₂) can act as a hydrogen bond donor, and the fluorine can act as a weak acceptor, allowing interaction with protic solvents.[3] |

| Aqueous | Water | Sparingly Soluble | The hydrophobic nature of the large, halogenated aromatic ring dominates, leading to low aqueous solubility.[3][4] Aniline itself is only slightly soluble in water.[4] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative data, the following standard shake-flask method, often coupled with High-Performance Liquid Chromatography (HPLC), is recommended.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Calibrated analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent to create a slurry.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove all undissolved solids.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. The concentration is determined by comparing the peak area to a pre-established calibration curve of known standards.

-

Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Stability Profile and Forced Degradation

The stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways, as mandated by ICH guidelines for drug substances.[5][6][7]

Table 2: Forced Degradation Conditions for Stability Assessment

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | Reflux in 0.1 M HCl at 60 °C for 24-48 hours.[7] | Protonation of the amine group; potential for de-iodination or other acid-catalyzed reactions under harsh conditions. |

| Base Hydrolysis | Reflux in 0.1 M NaOH at 60 °C for 24-48 hours.[7] | Nucleophilic substitution of halogens (unlikely under mild conditions but possible) or degradation of the aniline moiety. |

| Oxidation | Treat with 3% H₂O₂ at room temperature for 24 hours. | Oxidation of the amine group to form nitroso, nitro, or other related impurities. |

| Thermal Degradation | Expose solid material to dry heat (e.g., 70-80 °C) for an extended period (e.g., 1 week). | General decomposition, potentially leading to polymerization or release of iodine. |

| Photostability | Expose solid or solution to a controlled light source combining UV and visible light as per ICH Q1B guidelines.[8] | Photolytic cleavage of C-I bonds, leading to radical formation and subsequent degradation products. |

Experimental Protocol for Stability Assessment (HPLC-Based)

Objective: To assess the stability of this compound under forced degradation conditions and develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stress media (acid, base, H₂O₂).[8] For thermal and photostability, use the solid compound.

-

Stress Application: Expose the samples to the conditions outlined in Table 2. A control sample, protected from stress, should be analyzed concurrently.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid/base hydrolysis), dilute appropriately, and analyze using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

-

Identify and quantify any significant degradation products.

-

The goal is typically to achieve 5-20% degradation to ensure the stability-indicating nature of the method is properly validated.[8]

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

Caption: Workflow for determining compound solubility via the shake-flask method.

Caption: Logical workflow for conducting forced degradation (stress) studies.

References

- 1. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Forced Degradation [sgs.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Emerging Potential of 2-Fluoro-4,6-diiodoaniline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic incorporation of halogenated functionalities into molecular scaffolds is a cornerstone of medicinal chemistry. Halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This technical guide explores the prospective applications of a unique, yet underexplored, building block: 2-Fluoro-4,6-diiodoaniline. While direct literature on this specific molecule is nascent, its structural features—a fluorine atom and two iodine atoms with differential reactivity—position it as a highly versatile precursor for the synthesis of novel bioactive compounds. This document will extrapolate from the known chemistry of analogous halo-anilines to delineate potential synthetic routes, propose applications in the development of targeted therapeutics, and provide hypothetical experimental frameworks.

Introduction: The Strategic Role of Halogenated Anilines in Drug Design

Halogenated anilines are pivotal intermediates in the pharmaceutical industry. The presence of fluorine, in particular, is often associated with enhanced metabolic stability and increased binding affinity due to its high electronegativity and ability to form strong bonds with carbon.[1] Iodine, as a larger and more polarizable halogen, serves as an excellent leaving group in various cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity.[1]

The subject of this guide, this compound, presents a trifunctionalized scaffold with significant potential. The distinct electronic environments of the iodine atoms, influenced by the adjacent fluorine and amine groups, suggest the possibility of selective and sequential functionalization. This attribute is highly desirable for creating libraries of compounds for high-throughput screening and for the fine-tuning of structure-activity relationships (SAR).

Physicochemical Properties and Synthesis

While experimental data for this compound is not widely available, its properties can be predicted based on related structures like 2-Fluoro-4-iodoaniline.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₄FIN₂ |

| Molecular Weight | 363.91 g/mol |

| Appearance | Likely a solid, off-white to brown powder |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, THF) and insoluble in water.[2] |

| Melting Point | Estimated to be in the range of 60-80 °C |

Proposed Synthetic Route

A plausible synthetic route to this compound could commence from the readily available 2-fluoroaniline. The following workflow outlines a potential two-step synthesis.

Caption: Proposed two-step synthesis of this compound from 2-fluoroaniline.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for constructing complex, biologically active molecules. Drawing parallels from structurally similar compounds like 4-Bromo-2,6-diiodoaniline, a primary application is envisioned in the synthesis of kinase inhibitors.[3]

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique substitution pattern of this compound allows for the strategic placement of functionalities that can interact with key residues in the ATP-binding pocket of kinases.

The differential reactivity of the C-I bonds would enable sequential Sonogashira or Suzuki couplings to introduce aryl or heteroaryl moieties, which are common features of many kinase inhibitors.

Caption: Proposed synthetic workflow for a novel kinase inhibitor using this compound.

Other Potential Therapeutic Areas

Beyond oncology, this versatile building block could be employed in the synthesis of antivirals, anti-inflammatory agents, and central nervous system (CNS) drugs. The ability to introduce a fluorine atom can be particularly advantageous for CNS-targeted drugs by potentially enhancing blood-brain barrier penetration.

Hypothetical Experimental Protocols

The following protocols are provided as a starting point for researchers interested in exploring the chemistry of this compound.

Synthesis of this compound

Step 1: Synthesis of 4-Iodo-2-fluoroaniline

-

Dissolve 2-fluoroaniline (1.0 eq) in a mixture of methanol and water (1:1).

-

Add sodium bicarbonate (2.5 eq) to the solution and cool to 0 °C.

-

Add a solution of iodine (1.1 eq) in methanol dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with aqueous sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve 4-Iodo-2-fluoroaniline (1.0 eq) in acetonitrile.

-

Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 24 hours in the dark.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Hypothetical Synthesis of a Kinase Inhibitor Precursor

Selective Sonogashira Coupling at the 4-position

-

To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.1 eq) in a mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

-

Stir the reaction mixture at 60 °C under an inert atmosphere for 8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the mono-alkynylated product.

Proposed Signaling Pathway Interaction

The synthesized kinase inhibitors are hypothesized to target signaling pathways commonly dysregulated in cancer, such as the MAPK/ERK pathway.

Caption: Proposed mechanism of action for a kinase inhibitor targeting the MAPK/ERK pathway.

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, building block for medicinal chemistry. Its unique substitution pattern offers a versatile platform for the synthesis of novel, complex, and potentially potent bioactive molecules. The hypothetical synthetic routes and applications presented in this guide are intended to stimulate further research into this and other polyhalogenated scaffolds. Future work should focus on the validation of the proposed synthetic methods, a thorough investigation of the regioselectivity of its reactions, and the exploration of its utility in the synthesis of diverse compound libraries for drug discovery programs. The insights gained from such studies will undoubtedly contribute to the expanding toolkit of medicinal chemists and accelerate the development of next-generation therapeutics.

References

The Untapped Potential of 2-Fluoro-4,6-diiodoaniline: A Technical Guide to Novel Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. These structurally diverse molecules consistently exhibit a broad spectrum of biological activities and unique photophysical properties. Within the vast landscape of synthetic precursors, halogenated anilines serve as versatile building blocks, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions. This whitepaper focuses on the significant, yet largely unexplored, potential of 2-Fluoro-4,6-diiodoaniline as a precursor for the synthesis of novel heterocycles. The strategic placement of a fluorine atom and two highly reactive iodine atoms on the aniline scaffold offers a unique platform for selective and sequential functionalization, paving the way for the creation of diverse and intricate molecular libraries.

The inherent reactivity difference among halogens in popular palladium-catalyzed cross-coupling reactions (I > Br > Cl > F) is the key to the synthetic utility of this compound.[1] The two iodine atoms at the ortho- and para-positions to the amino group are primed for facile substitution under mild conditions, while the more robust C-F bond remains intact, imparting unique electronic properties to the final products. This differential reactivity allows for a modular approach to synthesis, where the iodo-positions can be functionalized first, followed by potential modifications involving the amino group or even the fluoro-substituent under more forcing conditions.

This technical guide will provide a comprehensive overview of the potential applications of this compound in the synthesis of novel heterocycles. We will explore its utility in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each reaction, a generalized experimental protocol, adapted from methodologies for structurally similar compounds, will be presented. Furthermore, this guide will feature structured data tables and conceptual diagrams to facilitate a deeper understanding of the synthetic possibilities.

Core Synthetic Strategies: Leveraging Selective Cross-Coupling Reactions

The primary advantage of this compound lies in the high reactivity of the carbon-iodine bonds in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of various substituents at the 4- and 6-positions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and organoboron compounds.[2][3] In the case of this compound, the two iodine atoms are expected to readily undergo coupling with a wide range of boronic acids or their esters, enabling the introduction of aryl, heteroaryl, or vinyl groups. This strategy can be employed to synthesize complex biaryl and styryl anilines, which are common scaffolds in pharmaceutically active molecules.

A key advantage is the ability to perform a double coupling to introduce two identical substituents or a sequential, selective coupling under carefully controlled conditions to introduce two different groups. The milder conditions required for the C-I bond cleavage should leave the C-F bond untouched.[1]

Table 1: Potential Scope of Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester (R-B(OR')2) | Potential Product Scaffold | Potential Applications |

| Arylboronic acids | 2-Fluoro-4,6-diaryl-aniline | Medicinal chemistry, organic electronics |

| Heteroarylboronic acids | 2-Fluoro-4,6-di(heteroaryl)-aniline | Drug discovery, functional materials |

| Vinylboronic acids/esters | 2-Fluoro-4,6-divinyl-aniline | Polymer chemistry, materials science |

Experimental Protocol: Generalized Procedure for Suzuki-Miyaura Di-arylation

-

Materials: this compound, Arylboronic acid (2.2 equivalents), Palladium(II) acetate (Pd(OAc)2) (2-5 mol%), Triphenylphosphine (PPh3) or other suitable phosphine ligand (4-10 mol%), Potassium carbonate (K2CO3) or another suitable base (3.0 equivalents), 1,4-Dioxane/Water (4:1 mixture).[4]

-

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst and ligand.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4- and 6-positions of this compound. The resulting poly-aminated fluoroaniline derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles and quinoxalines, through subsequent cyclization reactions.

Table 2: Potential Scope of Buchwald-Hartwig Amination with this compound

| Amine (R1R2NH) | Potential Product Scaffold | Potential Applications |

| Primary alkyl/arylamines | 2-Fluoro-N4,N6-disubstituted-aniline-4,6-diamine | Precursors for heterocycles, medicinal chemistry |

| Secondary alkyl/arylamines | 2-Fluoro-N4,N4,N6,N6-tetrasubstituted-aniline-4,6-diamine | Ligand synthesis, materials science |

| Ammonia equivalents | 2-Fluoro-aniline-4,6-diamine | Dyestuffs, versatile synthetic intermediate |

Experimental Protocol: Generalized Procedure for Buchwald-Hartwig Di-amination

-

Materials: this compound, Amine (2.5 equivalents), Pd2(dba)3 (1-2 mol%), XPhos or another suitable biaryl phosphine ligand (2-4 mol%), Sodium tert-butoxide (NaOtBu) or another strong base (3.0 equivalents), Toluene or another suitable solvent.

-

Procedure:

-

In a glovebox, charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.

-

Add this compound (1.0 mmol) and the amine (2.5 mmol).

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to 90-110 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Reactivity Profile of C-I Bonds in 2-Fluoro-4,6-diiodoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4,6-diiodoaniline is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two reactive carbon-iodine (C-I) bonds and a fluorine atom on an aniline scaffold, allows for selective and sequential functionalization. This technical guide provides a comprehensive overview of the reactivity profile of the C-I bonds in this compound, focusing on key cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl > C-F.[1] This differential reactivity is a cornerstone of the synthetic utility of polyhalogenated aromatic compounds, enabling chemoselective transformations. In this compound, the two C-I bonds are the most labile, making them prime targets for initial functionalization while the C-F bond typically remains intact under these conditions.

Synthesis of this compound

A common synthetic route to this compound involves the direct iodination of 2-fluoroaniline.

Experimental Protocol: Iodination of 2-Fluoroaniline

Materials:

-

2-Fluoroaniline

-

Iodine monochloride (ICl) or N-iodosuccinimide (NIS)

-

Solvent (e.g., acetic acid, acetonitrile)

-

Base (e.g., sodium bicarbonate)

Procedure:

-

Dissolve 2-fluoroaniline in the chosen solvent in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of the iodinating agent (e.g., ICl or NIS) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The two C-I bonds in this compound are highly susceptible to oxidative addition to a palladium(0) catalyst, making them ideal handles for introducing molecular diversity through various cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction can be performed selectively at the C-I positions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene | 100 | 8 | 85-95 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | THF | 65 | 16 | 80-90 |

Note: The data presented is based on typical conditions for similar diiodoaniline derivatives and may require optimization for this compound.[2]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add palladium(II) acetate and triphenylphosphine.

-

Add the degassed dioxane/water solvent mixture.

-

Heat the reaction mixture to 80 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[3] The C-I bonds of this compound readily participate in this reaction.

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | >90 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 4 | 85-95 |

| 3 | Trimethylsilylacetylene | PdCl₂(MeCN)₂ (2) | CuI (4) | i-Pr₂NEt | Toluene | 60 | 8 | 80-90 |

Note: The data presented is based on typical conditions for similar diiodoaniline derivatives and may require optimization for this compound.

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (2.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4] This reaction can be used to introduce a variety of primary and secondary amines at the C-I positions of this compound.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 80-90 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 16 | >90 |

Note: The data presented is based on typical conditions for similar diiodoaniline derivatives and may require optimization for this compound.

Materials:

-

This compound (1.0 mmol)

-

Amine (2.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (2.5 equivalents)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOt-Bu.

-

Add this compound and the amine.

-

Add anhydrous toluene.

-

Seal the tube and bring it out of the glovebox.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Ortho-Lithiation Potential

The presence of the amino and fluoro groups can direct ortho-lithiation. The amino group is a powerful directing group, and deprotonation would be expected to occur at the C5 position, ortho to the amino group. However, the fluorine atom can also direct lithiation to its ortho position (C3). The outcome of a directed ortho-metalation (DoM) reaction will depend on the specific organolithium reagent and reaction conditions used. This provides a potential avenue for functionalization at positions other than the C-I bonds, although it is a competing pathway that needs to be carefully controlled.

Conclusion

The C-I bonds in this compound exhibit high reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the selective and efficient introduction of diverse functionalities at the 4 and 6 positions of the aniline ring. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of drug discovery and materials science, enabling the strategic use of this versatile building block in the synthesis of complex and novel molecules. Further exploration of ortho-lithiation strategies could unlock additional pathways for the comprehensive functionalization of this important scaffold.

References

Safety and Handling Precautions for 2-Fluoro-4,6-diiodoaniline: A Technical Guide

Hazard Identification and Classification

While specific GHS classifications for 2-Fluoro-4,6-diiodoaniline are unavailable, the classifications for 2-Fluoro-4-iodoaniline provide a baseline for hazard assessment. The introduction of an additional iodine atom may potentiate these hazards.

Table 1: GHS Hazard Classification for 2-Fluoro-4-iodoaniline

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |

Table 2: Precautionary Statements for 2-Fluoro-4-iodoaniline

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3] |

| P264 | Wash skin thoroughly after handling.[3][4] |

| P270 | Do not eat, drink or smoke when using this product.[3][4] |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] |

| P301+P317 | IF SWALLOWED: Get medical help. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[3] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][4] |

Physical and Chemical Properties

The physical and chemical properties of this compound are not documented. The properties of 2-Fluoro-4-iodoaniline are provided below for reference. The diiodo- compound will have a significantly higher molecular weight and density.

Table 3: Physical and Chemical Properties of 2-Fluoro-4-iodoaniline

| Property | Value |

| Molecular Formula | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol [1] |

| Appearance | Off-white to brown powder/solid[5] |

| Melting Point | 55-57 °C[2] |

| Boiling Point | 259 °C[5] |

| Flash Point | 113 °C (closed cup)[2][5] |

| Density | 2.008 g/cm³[5] |

| Water Solubility | Insoluble[5] |

Experimental Protocols

Given the lack of specific data, a conservative approach to handling is essential. The following protocols are based on best practices for managing highly potent or uncharacterized compounds.

Engineering Controls

-

Primary Containment: All handling of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood or a glove box.

-

Ventilation: Ensure adequate ventilation in the laboratory. The face velocity of the fume hood should be verified before work commences.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory.

Table 4: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Goggles and Face Shield | Chemical safety goggles and a full-face shield must be worn.[6] |

| Skin | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised. Check for breakthrough times.[6] |

| Body | Lab Coat and Apron | A flame-retardant lab coat and a chemically resistant apron should be worn.[6] |

| Respiratory | Respirator | If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][6] |

Handling and Storage

-

Handling:

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools.

-

Weigh the compound in a fume hood on a tared and sealed container.

-

Prepare solutions within the fume hood.

-

-

Storage:

Spill and Emergency Procedures

-

Spill:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

For a dry spill, do not use a brush or compressed air. Gently cover with an absorbent material and carefully scoop into a sealed, labeled waste container.

-

For a solution spill, absorb with an inert material and place in a sealed, labeled waste container.

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3][4][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately consult a physician.[2][4][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3]

-

Disposal

All waste containing this compound must be treated as hazardous waste.[6]

-

Collect all solid waste and contaminated materials in a designated, sealed, and clearly labeled container.

-

Liquid waste should be collected in a separate, labeled container for halogenated organic waste.[6]

-

Dispose of all waste in accordance with institutional, local, and national regulations.

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: A logical workflow for handling hazardous chemicals with unknown toxicity.

Caption: First aid response pathway for exposure to this compound.

References

- 1. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sodiumiodide.net [sodiumiodide.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Fluoro-4,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2-Fluoro-4,6-diiodoaniline in Suzuki-Miyaura cross-coupling reactions. This versatile building block, featuring a fluorine atom and two iodine atoms on an aniline scaffold, offers strategic advantages in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the two iodine atoms provide reactive sites for sequential and selective carbon-carbon bond formation.[1][2][3]

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for a chemoselective approach.[4] This enables the stepwise introduction of different aryl or heteroaryl groups, first at the more reactive C-I positions, followed by potential further functionalization. This methodology facilitates the construction of unsymmetrical tri-substituted aniline derivatives, which are valuable scaffolds in various research and development areas.

Strategic Approach: Sequential Suzuki-Miyaura Coupling

The synthetic strategy for functionalizing this compound via Suzuki coupling typically involves a two-step sequential process:

-

Di-substitution at the C-I Positions: The initial Suzuki-Miyaura reaction is conducted under conditions that favor the selective coupling of aryl or heteroaryl boronic acids at the two highly reactive C-I bonds.

-

Further Functionalization (Optional): Depending on the desired final product, the remaining functionalities on the aniline ring can be targeted in subsequent reactions.

This stepwise approach provides precise control over the synthesis of complex, multi-substituted anilines.

Experimental Protocols

Protocol 1: Selective Di-arylation at the C-I Positions of this compound

This protocol details the selective Suzuki-Miyaura coupling of two equivalents of an arylboronic acid at the 4- and 6-positions of this compound.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume) via syringe.

-

Stir the reaction mixture at a controlled temperature (e.g., 80-90 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-Fluoro-4,6-diaryl-aniline.

Data Presentation

The following tables summarize representative quantitative data for the sequential Suzuki-Miyaura coupling reactions. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Selective Di-arylation at C-I Positions

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Fluoro-4,6-diphenylaniline | 88 |

| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-4,6-bis(4-methoxyphenyl)aniline | 92 |

| 3 | 3-Thienylboronic acid | 2-Fluoro-4,6-di(thiophen-3-yl)aniline | 75 |

| 4 | 4-Fluorophenylboronic acid | 2-Fluoro-4,6-bis(4-fluorophenyl)aniline | 85 |

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Di-arylation of this compound

Caption: Experimental workflow for the Suzuki-Miyaura di-arylation.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Fluoro-4,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 2-Fluoro-4,6-diiodoaniline with terminal alkynes. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes, making it highly valuable in the synthesis of complex molecules for drug discovery and development.[1][2]

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of two iodine atoms at positions 4 and 6, which have different electronic environments due to the fluorine and aniline substituents, allows for selective or exhaustive Sonogashira coupling. This enables the synthesis of mono- or di-alkynylated products, providing a scaffold for diverse molecular architectures. The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4]

Reaction Principle and Selectivity

The Sonogashira coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The reactivity of the aryl iodides is a key factor in this reaction. In the case of this compound, the two iodine atoms exhibit different reactivity profiles, which can be exploited for selective mono-alkynylation or controlled di-alkynylation. Generally, the reaction proceeds preferentially at the more electron-deficient or sterically accessible position. Careful control of reaction conditions such as temperature, reaction time, and stoichiometry of the alkyne can favor the formation of the desired product.

Experimental Protocols

Below are general protocols for mono- and di-alkynylation of this compound. It is crucial to perform small-scale test reactions to optimize the conditions for specific substrates.[5]

Protocol 1: Selective Mono-alkynylation of this compound

This protocol aims to selectively couple one molecule of a terminal alkyne to the more reactive iodine position of this compound.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and CuI (0.04-0.10 mmol).[5]

-

Add the anhydrous solvent (10-20 mL) and the amine base (2.0-3.0 mmol).[5]

-

Degas the mixture by subjecting it to three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes.[5]

-

Slowly add the terminal alkyne (1.0-1.2 mmol) via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon consumption of the starting material or formation of the desired mono-alkynylated product, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-alkynylation of this compound

This protocol is designed for the exhaustive coupling of two molecules of a terminal alkyne to both iodo-positions of this compound.

Materials:

-

Same as Protocol 1.

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Add the terminal alkyne (2.2-2.5 mmol) via syringe.

-

Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the specific alkyne and solvent used.

-

Monitor the reaction progress by TLC or GC-MS until the di-alkynylated product is predominantly formed.

-

Follow steps 7-10 from Protocol 1 for work-up and purification.

Data Presentation

The following tables summarize typical reaction parameters and potential outcomes for the Sonogashira coupling of this compound. The data is illustrative and may require optimization for specific substrates.

Table 1: Reaction Parameters for Sonogashira Coupling of this compound

| Parameter | Mono-alkynylation | Di-alkynylation |

| This compound (equiv.) | 1.0 | 1.0 |

| Terminal Alkyne (equiv.) | 1.0 - 1.2 | 2.2 - 2.5 |

| Palladium Catalyst (mol%) | 2 - 5 | 2 - 5 |

| Copper(I) Iodide (mol%) | 4 - 10 | 4 - 10 |

| Base (equiv.) | 2 - 3 | 3 - 5 |

| Temperature (°C) | Room Temperature | 50 - 80 |

| Solvent | THF, DMF | THF, DMF |

Table 2: Troubleshooting Common Side Reactions

| Side Reaction | Potential Cause | Suggested Solution |

| Homocoupling (Glaser coupling) | Presence of oxygen, high concentration of alkyne | Thoroughly degas the reaction mixture.[5] Use copper-free conditions if the problem persists.[5] Add the alkyne slowly to the reaction mixture.[5] |

| Dehalogenation | High reaction temperature, certain amine bases | Run the reaction at a lower temperature for a longer duration.[5] Use a non-amine base like potassium carbonate or a different amine base such as diisopropylethylamine.[5] |

| Incomplete Reaction/Mono-alkynylation | Insufficient heating, low catalyst loading | Increase the reaction temperature for di-alkynylation.[5] Increase the amount of terminal alkyne. Optimize the catalyst system. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of novel alkynylated aniline derivatives. By carefully controlling the reaction conditions, researchers can achieve selective mono-alkynylation or complete di-alkynylation, providing access to a wide range of compounds for applications in drug discovery and materials science. The protocols and data provided herein serve as a valuable starting point for the development of specific synthetic routes.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Fluoro-4,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals